molecular formula C20H23N3O6S B466576 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 433690-91-6

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B466576
CAS No.: 433690-91-6
M. Wt: 433.5g/mol
InChI Key: GOBBXTBBNQBNGD-UHFFFAOYSA-N
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Description

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a sulfonyl-substituted phenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with 4-chloronitrobenzene in the presence of a base such as potassium carbonate to form 4-nitrophenoxybenzene. This intermediate is then reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]phenylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitrophenoxy derivatives with additional oxygen functionalities.

    Reduction: Conversion of the nitro group to an amine group, resulting in 2-{4-aminophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets in biological systems. The nitrophenoxy and sulfonyl groups are key functional groups that enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{4-aminophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: A reduced form of the compound with an amine group instead of a nitro group.

    2-{4-methoxyphenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and sulfonyl groups allows for versatile reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-15-10-12-22(13-11-15)30(27,28)19-8-2-16(3-9-19)21-20(24)14-29-18-6-4-17(5-7-18)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBBXTBBNQBNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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